molecular formula C10H11BrO2 B8483250 1-(4-Bromo-2-hydroxyphenyl)-1-butanone

1-(4-Bromo-2-hydroxyphenyl)-1-butanone

Cat. No.: B8483250
M. Wt: 243.10 g/mol
InChI Key: MWUVQCMZFYLNDR-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)-1-butanone is a brominated ketone organic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry research. Its molecular structure, featuring both a bromine atom and a phenolic hydroxyl group on the aromatic ring, makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of pharmaceutical candidates such as adrenaline-type drugs . Researchers utilize this compound in coupling reactions and further functionalization, where the bromine atom acts as a good leaving group for nucleophilic substitution reactions, such as in the formation of carbon-nitrogen bonds to create novel chemical entities . The ketone moiety is also a key reactive center for the synthesis of various heterocycles. As a standard practice, all operations involving this compound should be conducted in a controlled environment, such as a chemical fume hood . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is mandatory. In case of skin contact, wash immediately with copious amounts of water . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H11BrO2/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,13H,2-3H2,1H3

InChI Key

MWUVQCMZFYLNDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

a) 1-(3-Bromo-2-chloro-4-hydroxyphenyl)-1-butanone
  • Formula : C₁₀H₁₀BrClO₂
  • Molecular Weight : 277.54 g/mol
  • Key Differences: Additional chlorine substituent at the 3-position increases molecular weight and steric hindrance.
b) 1-(4-Bromo-2-fluorophenyl)-1-propanone
  • Formula : C₉H₈BrFO
  • Molecular Weight : 231.07 g/mol
  • Key Differences: Fluorine at the 2-position increases electronegativity, influencing hydrogen bonding and solubility. Shorter carbon chain (propanone vs. butanone) reduces hydrophobic interactions.

Carbon Chain Length Variations

a) 1-(4-Bromo-2-hydroxyphenyl)-1-pentanone
  • Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : 273.13 g/mol
  • Key Differences: Extended carbon chain (pentanone) increases lipophilicity, affecting partition coefficients and bioavailability. Lower melting point compared to the butanone derivative due to reduced crystallinity.
b) 4-Bromo-1-(4-fluorophenyl)-1-butanone
  • Formula : C₁₀H₁₀BrFO
  • Molecular Weight : 245.09 g/mol
  • Key Differences :
    • Fluorine substituent instead of hydroxyl group reduces polarity and hydrogen-bonding capacity.
    • Altered electronic properties may favor different metabolic pathways in biological systems.

Functional Group Modifications

a) 4'-Bromobutyrophenone (1-(4-Bromophenyl)-1-butanone)
  • Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
  • Key Differences :
    • Absence of hydroxyl group reduces polarity and reactivity in oxidation or conjugation reactions.
    • Higher volatility due to decreased intermolecular hydrogen bonding.
b) 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
  • Formula : C₁₄H₁₀Br₃O₂
  • Molecular Weight : 448.95 g/mol
  • Key Differences: Additional brominated phenyl ring increases molecular weight and steric bulk. Potential for enhanced UV absorption due to extended conjugation.

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(4-Bromo-2-hydroxyphenyl)-1-butanone C₁₀H₁₁BrO₂ 271.15 57 4-Br, 2-OH, butanone
1-(3-Bromo-2-Cl-4-OH-phenyl)-1-butanone C₁₀H₁₀BrClO₂ 277.54 Not reported 3-Br, 2-Cl, 4-OH, butanone
1-(4-Bromo-2-hydroxyphenyl)-1-pentanone C₁₁H₁₃BrO₂ 273.13 Not reported 4-Br, 2-OH, pentanone
4'-Bromobutyrophenone C₁₀H₁₁BrO 227.10 Not reported 4-Br, butanone (no OH)

Table 2: Reactivity and Solubility Trends

Compound Polarity Solubility in Polar Solvents Electrophilicity
This compound High High Moderate
4'-Bromobutyrophenone Moderate Moderate High
1-(4-Bromo-2-fluorophenyl)-1-propanone Moderate-High Moderate High

Research Implications

  • Synthetic Applications: The hydroxyl group in this compound facilitates derivatization (e.g., etherification, esterification), while bromine enables cross-coupling reactions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aromatic aldehyde. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to stabilize intermediates.

  • Catalysts : Sodium hydroxide or hydrochloric acid catalyze the reaction, with yields ranging from 60% to 85% depending on stoichiometric ratios.

  • Temperature : Optimal performance occurs between 60°C and 80°C, balancing reaction rate and side-product formation.

Example Protocol:

  • Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) and acetone (1.2 equiv) in ethanol.

  • Add aqueous NaOH (10% w/v) dropwise at 70°C for 6 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

Yield : 78% (reported for analogous systems).

Direct Bromination of 1-(2-Hydroxyphenyl)-1-butanone

For substrates pre-functionalized with a hydroxyl group, electrophilic aromatic bromination offers a targeted route to introduce the para-bromo substituent.

Bromination Strategy

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

  • Solvents : Dichloromethane or acetic acid enhance bromine solubility and reaction homogeneity.

  • Regioselectivity : The hydroxyl group directs electrophilic substitution to the para position, achieving >90% selectivity.

Optimization Insights:

  • Temperature control : Reactions at 0–25°C minimize di-bromination byproducts.

  • Catalyst loading : FeBr₃ (5 mol%) maximizes mono-bromination efficiency.

Yield : 82–88% under optimized conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst Yield Advantages Challenges
Aldol Condensation4-Bromo-2-hydroxybenzaldehydeNaOH/HCl60–85%Single-step skeletal assemblyRequires pure aldehyde precursor
Direct Bromination1-(2-Hydroxyphenyl)-1-butanoneFeBr₃82–88%High regioselectivityMulti-step synthesis of starting material

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety:

  • Continuous flow systems : Reduce reaction times and improve heat management for bromination steps.

  • Solvent recovery : Ethanol and acetic acid are recycled via distillation, lowering environmental impact.

Q & A

Basic: What is the optimal synthetic route for 1-(4-Bromo-2-hydroxyphenyl)-1-butanone, and what reaction conditions are critical?

Answer:
The compound is synthesized via Friedel-Crafts acylation. A common method involves reacting butyryl chloride with 2-bromophenetole (4-bromo-2-methoxyphenol) in the presence of AlCl₃ as a catalyst. Key conditions include:

  • Temperature : 0–5°C to control exothermic reactions.
  • Solvent : Dichloromethane or nitrobenzene for polarity matching.
  • Workup : Hydrolysis with dilute HCl to remove the methoxy group, yielding the hydroxyl moiety .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the aromatic proton environment (δ 6.8–7.5 ppm for bromophenyl) and ketone carbonyl (δ ~200 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 257.0 (C₁₀H₁₁BrO₂) .

Advanced: How do substituents on the phenyl ring (e.g., Cl, OCH₃) influence the compound’s reactivity in further functionalization?

Answer:

  • Electron-Withdrawing Groups (Br, Cl) : Activate the ring toward nucleophilic aromatic substitution at the para position. Bromine’s steric bulk may hinder some reactions compared to chlorine.
  • Electron-Donating Groups (OH, OCH₃) : Enhance electrophilic substitution at ortho/para positions but require protection (e.g., acetylating –OH) during harsh reactions .
    Methodological Tip : Use DFT calculations to predict regioselectivity in substitution reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 70%)?

Answer:

  • Variable Analysis : Compare catalysts (AlCl₃ vs. FeCl₃), solvent polarity, and reaction times. AlCl₃ in nitrobenzene may improve yield by stabilizing intermediates.
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify optimal quenching times.
  • Reproduce Protocols : Ensure moisture-free conditions, as AlCl₃ is hygroscopic and loses activity .

Advanced: How to design experiments evaluating its biological activity (e.g., antimicrobial or enzyme inhibition)?

Answer:

  • In Vitro Assays :
    • MIC Tests : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (concentration range: 1–100 µg/mL).
    • Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays.
  • Structure-Activity Relationship (SAR) : Compare with analogs like 1-(4-Chloro-2-hydroxyphenyl)-1-butanone to assess halogen effects .

Advanced: What purification strategies are effective for isolating this compound from byproducts?

Answer:

  • Recrystallization : Use ethanol/water mixtures (8:2 v/v) to exploit solubility differences.
  • Flash Chromatography : Optimize gradient elution (hexane → ethyl acetate) to separate brominated byproducts.
  • HPLC Prep-Scale : Use a C18 column with acetonitrile/water (70:30) for high-purity isolation .

Advanced: How to develop a multi-step synthesis using this compound as an intermediate for materials science?

Answer:

  • Step 1 : Brominate the ketone at the α-position using NBS (azobisisobutyronitrile initiator).
  • Step 2 : Couple with thiophene derivatives via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to create conjugated polymers.
  • Application : Test optical properties (UV-Vis, fluorescence) for OLED or sensor applications .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies :
    • pH 2–12 : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC.
    • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (expected >200°C).
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .

Advanced: What computational approaches predict its interactions with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to kinase domains (PDB: 1ATP).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., CYP inhibition risk) .

Advanced: How to troubleshoot failed bromination or acylation reactions?

Answer:

  • Bromination Failure : Ensure excess Br₂ or NBS and radical initiators (e.g., AIBN). Check for competing side reactions (e.g., ring bromination vs. α-bromination).
  • Acylation Issues : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) if over-acylation occurs. Pre-dry solvents with molecular sieves .

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